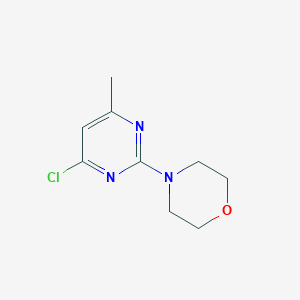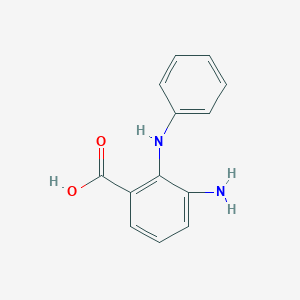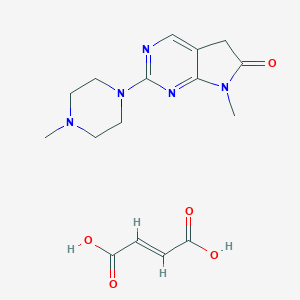
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) is not fully understood. However, it is believed to act through the modulation of ion channels and receptors, leading to changes in cellular signaling pathways. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to modulate the activity of ion channels and receptors, leading to changes in cellular signaling pathways. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) in lab experiments is its reproducible synthesis method. This compound has also been extensively studied, and its potential applications in various fields of scientific research have been well documented. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Direcciones Futuras
There are several future directions for the study of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1). One potential direction is the development of this compound as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another potential direction is the investigation of this compound as a modulator of ion channels and receptors. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound. Finally, the potential use of this compound as a fluorescent probe for the detection of DNA and RNA should be further explored.
Métodos De Síntesis
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) involves the reaction of 2,4,6-trichloropyrimidine with 2-amino-4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester in the presence of a base. The resulting compound is then reacted with (Z)-butenedioic acid to yield the final product. The synthesis of this compound has been reported in several research papers and is considered to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In biochemistry, this compound has been investigated for its potential as a fluorescent probe for the detection of DNA and RNA.
Propiedades
Número CAS |
122113-45-5 |
|---|---|
Nombre del producto |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1) |
Fórmula molecular |
C16H21N5O5 |
Peso molecular |
363.37 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H17N5O.C4H4O4/c1-15-3-5-17(6-4-15)12-13-8-9-7-10(18)16(2)11(9)14-12;5-3(6)1-2-4(7)8/h8H,3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
FCSMQHXKNDXBCC-UHFFFAOYSA-N |
SMILES isomérico |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O |
Sinónimos |
but-2-enedioic acid, 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazab icyclo[4.3.0]nona-1,3,5-trien-8-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




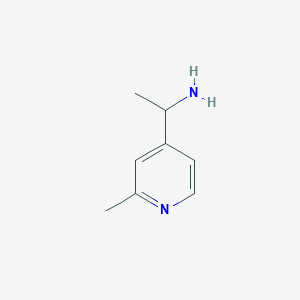

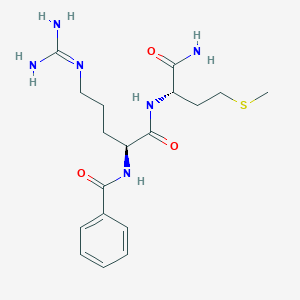

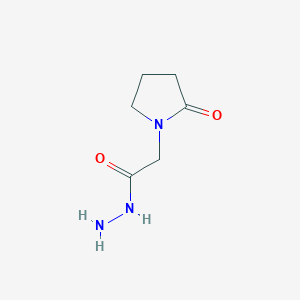
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
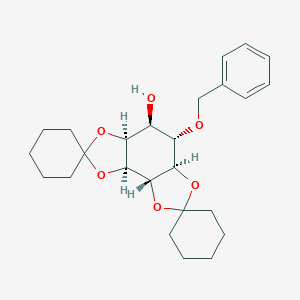
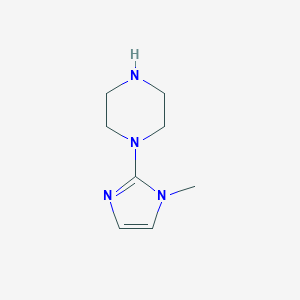
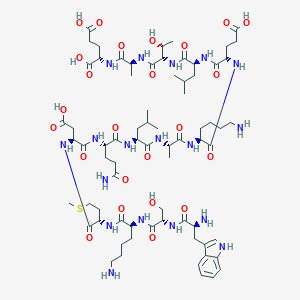
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)
